3-(2,3-Dimethylphenyl)-4'-fluoropropiophenone
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Overview
Description
3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,3-dimethylphenyl group and a 4’-fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,3-dimethylbenzene (o-xylene) is reacted with 4’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)-4’-fluorobenzoic acid.
Reduction: Formation of 3-(2,3-dimethylphenyl)-4’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dimethylphenyl)-4’-chloropropiophenone
- 3-(2,3-Dimethylphenyl)-4’-bromopropiophenone
- 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone
Uniqueness
3-(2,3-Dimethylphenyl)-4’-fluoropropiophenone is unique due to the presence of the fluorine atom at the 4’ position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXKFZGXTNYLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644630 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-50-1 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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